Pseudoephedrine sulfate

Description

See also: Pseudoephedrine (has active moiety); Loratadine; this compound (component of); Desloratadine; this compound (component of) ... View More ...

Properties

IUPAC Name |

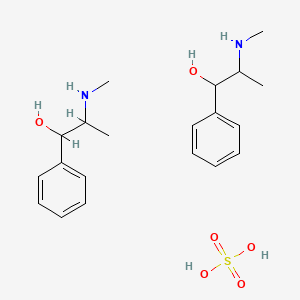

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVQBDOACNULDN-NRCOEFLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889379 | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-12-0 | |

| Record name | Pseudoephedrine sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[[S-(R*,R*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOEPHEDRINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9DL7QPE6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Pseudoephedrine Sulfate

Introduction: Charting the Uncharted Territory of a Crucial API

Pseudoephedrine sulfate is a widely used sympathomimetic amine, serving as a primary active pharmaceutical ingredient (API) for nasal decongestants.[1] In pharmaceutical development, the solid-state properties of an API are of paramount importance, directly influencing its stability, manufacturability, dissolution rate, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice—the crystal structure—governs these properties. Furthermore, the potential for an API to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both a significant risk and a valuable opportunity in drug development.[2]

Foundational Physicochemical Properties

Before embarking on a structural analysis, a thorough understanding of the material's basic properties is essential. These parameters inform experimental design, from solvent selection for crystallization to temperature programs for thermal analysis.

| Property | Value / Description | Significance for Crystal Analysis |

| Molecular Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | Confirms the 2:1 stoichiometric ratio of the pseudoephedrine cation to the sulfate anion.[1] |

| Molecular Weight | 428.5 g/mol | Essential for calculating concentrations and for theoretical density calculations from crystallographic data.[1] |

| Appearance | White crystalline solid/powder | The crystalline nature suggests that diffraction techniques will be highly effective. |

| Solubility | Very soluble in water, freely soluble in alcohol. | Guides the selection of solvents for crystallization experiments. High solubility can make crystallization challenging, often requiring techniques that slowly reduce solubility (e.g., cooling, anti-solvent vapor diffusion). |

| Melting Range | 174–179 °C | Provides a key thermal event to target in Differential Scanning Calorimetry (DSC) for phase identification and purity assessment. |

Crystallization: The Gateway to Structural Elucidation

The success of a definitive crystal structure analysis hinges on the quality of the crystals. For Single-Crystal X-ray Diffraction (SCXRD), a well-ordered single crystal is mandatory. For other techniques, a pure, crystalline powder is required.

The Causality of Crystal Quality

The goal of crystallization is to encourage molecules to arrange themselves slowly and methodically into a thermodynamically stable, repeating lattice. Rapid precipitation traps disorder and impurities, leading to amorphous material or poorly diffracting microcrystals. Therefore, our protocols are designed to approach the point of supersaturation slowly, giving the molecules ample time to find their lowest energy state.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

This method is a straightforward approach for obtaining initial crystals suitable for SCXRD.

-

Solvent Selection: Based on its known solubility, prepare a saturated solution of this compound in ethanol at room temperature.

-

Preparation: Add approximately 50 mg of this compound powder to a clean 4 mL glass vial. Add ethanol dropwise while stirring until the solid is completely dissolved. Add one or two additional drops of ethanol to ensure the solution is just under saturation.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, but do not tighten it fully. Instead, puncture the cap with a needle. This allows for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (e.g., 20 °C).

-

Monitoring: Observe the vial daily without disturbing it. Crystals should appear over several days to a week. Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they can be harvested for analysis.

Workflow for Comprehensive Solid-Form Screening

To investigate polymorphism, a wider range of crystallization conditions must be explored. The goal is to subject the molecule to different thermodynamic and kinetic conditions to access various possible crystal packing arrangements.

Caption: Interrelation of Analytical Techniques for Solid-State Characterization.

Thermal Analysis (DSC & TGA)

Thermal analysis measures changes in material properties as a function of temperature. [3]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It reveals thermal transitions like melting, crystallization, and solid-solid phase transitions. [4]For this compound, the primary expectation is a sharp endotherm corresponding to its melting point. The presence of multiple melting peaks or other transitions could indicate polymorphism or impurities.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of bound water (hydrates) or residual solvents (solvates). [4]A TGA run on this compound should show a flat baseline until the point of decomposition, unless it is a hydrate or solvate, in which case a stepwise mass loss will be observed at lower temperatures.

Experimental Protocol: DSC Analysis for Thermal Fingerprinting

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program:

-

Equilibrate: Hold at 25 °C for 2 minutes.

-

Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min. This rate is a standard starting point that balances resolution and experimental time.

-

Atmosphere: Use a nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram for thermal events. Record the onset temperature and peak maximum of the melting endotherm. This thermal profile is a critical piece of the characterization data package.

Vibrational Spectroscopy (FTIR/Raman) & Solid-State NMR (ssNMR)

These spectroscopic techniques provide information on the molecular level.

-

FTIR/Raman: These methods probe the vibrational modes of chemical bonds. Since polymorphism involves different arrangements of molecules and hydrogen bonding networks, different polymorphs will often exhibit distinct shifts in their spectroscopic peaks, particularly in regions corresponding to N-H, O-H, and S-O stretches.

-

Solid-State NMR (ssNMR): This technique probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Atoms in different crystallographic positions within a unit cell (or in different polymorphs) will experience slightly different magnetic fields, leading to distinct peaks in the ssNMR spectrum. It is exceptionally powerful for characterizing materials directly within formulated products. [5][6]

Conclusion: Building a Complete and Defensible Data Package

The comprehensive crystal structure analysis of an API like this compound is a systematic, multi-faceted process. In the absence of public structural data, the responsibility falls on the pharmaceutical scientist to build this foundational knowledge from the ground up.

The workflow presented here—beginning with strategic crystallization and polymorph screening, followed by definitive structural elucidation via SCXRD, and corroborated by a suite of orthogonal techniques including PXRD, DSC, TGA, and spectroscopy—constitutes a robust and self-validating approach. Each technique provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final solid-state characterization. This integrated data package is the bedrock upon which stable, safe, and effective pharmaceutical products are built.

References

-

Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14.

-

NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.

-

Fawcett, T. (n.d.). How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data.

-

University of Zurich. (2018). Faster characterization of organic salts. analytica-world.com.

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization.

-

University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. College of Chemistry.

-

Wysocka, M., & Szeleszczuk, Ł. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4337.

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate.

-

TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.

-

Moore, A., & Vocat, A. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.

-

McPherson, A. (1999). A comparison of salts for the crystallization of macromolecules. Protein Science, 8(S2), 19-29.

-

Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization?

-

National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem Compound Database.

-

Hanna, G. M., & Lau-Cam, C. A. (1991). Quantitative and structural determination of this compound and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. Journal of AOAC International, 74(4), 636-642.

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Structural Database.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

WIPO (2003). Novel pharmaceutical compositions for antihistaminic-decongestant combination and method of making such compositions. Patent WO2003084510A1.

-

Li, Y., et al. (2017). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1030–1035.

-

Stephenson, G. A., et al. (1992). X-Ray Powder Diffraction Data for (1R,2R) -(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±)-norephedrine hydrochloride. Powder Diffraction, 7(1), 36-39.

-

Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions.

-

Bellanca, M. (1953). Structural Crystallographic Relation between Sodium Sulfate and Potassium Sulfate and some other Synthetic Sulfate Minerals. American Mineralogist, 38(5-6), 461-474.

-

Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. PubMed.

-

CCDC. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository.

-

Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions.

-

KEGG DRUG. (n.d.). This compound.

-

Lu, J., & Rohani, S. (2009). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Analysis, 5(3), 279-290.

-

Hago, M. J., & Pel, L. (2011). Sodium sulfate heptahydrate I: The growth of single crystals. Journal of Crystal Growth, 329(1), 44-51.

Sources

- 1. This compound | C20H32N2O6S | CID 9802673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003084510A1 - Novel pharmaceutical compositions for antihistaminic-decongestant combination and method of making such compositions - Google Patents [patents.google.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. microbiozindia.com [microbiozindia.com]

- 5. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00089G [pubs.rsc.org]

A Technical Guide to the Adrenergic Receptor Pharmacology of Pseudoephedrine Sulfate

Executive Summary: Pseudoephedrine sulfate is a widely used sympathomimetic amine, primarily valued for its efficacy as a nasal decongestant. Its mechanism of action is multifaceted, characterized by a mixed-acting model that involves both indirect and direct interactions with the adrenergic system. The principal action of pseudoephedrine is indirect, stemming from its ability to displace norepinephrine from storage vesicles in presynaptic neurons, thereby increasing the concentration of this neurotransmitter in the synaptic cleft.[1][2] This leads to the activation of postsynaptic α- and β-adrenergic receptors. Concurrently, pseudoephedrine exhibits weak direct agonist activity at these receptors.[2] The activation of α1-adrenergic receptors on vascular smooth muscle in the nasal mucosa causes vasoconstriction, reducing swelling and congestion.[3][4][5] This guide provides an in-depth exploration of these mechanisms, the downstream signaling pathways, and the experimental methodologies used to characterize the pharmacological profile of pseudoephedrine.

Section 1: The Adrenergic System and Pseudoephedrine's Therapeutic Context

The sympathetic nervous system, a division of the autonomic nervous system, orchestrates the body's "fight or flight" response. Its effects are mediated by catecholamines, primarily norepinephrine and epinephrine, which act on a family of G protein-coupled receptors known as adrenergic receptors (adrenoceptors). These receptors are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, each with several subtypes (α1, α2, β1, β2, β3).[6]

Pseudoephedrine's clinical utility as a nasal decongestant is a direct consequence of its interaction with this system.[7] By mimicking the effects of endogenous catecholamines, it effectively reduces hyperemia, edema, and nasal congestion associated with conditions like the common cold and allergies.[7] Its oral bioavailability and longer duration of action compared to endogenous catecholamines make it a suitable agent for this indication.[1][8]

Section 2: The Dual Mechanism of Action of Pseudoephedrine

Pseudoephedrine is classified as a mixed-acting sympathomimetic amine, meaning its effects are a composite of both indirect and direct actions on the adrenergic system.[1][8]

Indirect Sympathomimetic Action: The Primary Driver

The predominant mechanism of pseudoephedrine's action is its ability to act as a norepinephrine-releasing agent.[7][9] It enters presynaptic nerve terminals and displaces norepinephrine from storage vesicles.[1][2] This release of endogenous norepinephrine into the synapse makes it available to activate postsynaptic α and β-adrenergic receptors, amplifying the adrenergic response.[1]

This indirect action is considered its main mechanism. Studies in animal models have demonstrated that the pressor (blood pressure increasing) effects of d-pseudoephedrine are abolished after the destruction of sympathetic nerve terminals, highlighting the critical role of norepinephrine release in its in-vivo activity.[10][11]

Direct Adrenergic Agonism: A Weaker Contribution

In addition to its indirect effects, pseudoephedrine also has a weak, direct agonist activity at both α- and β-adrenergic receptors.[2][12] However, its affinity for these receptors is described as very low or negligible compared to endogenous agonists like norepinephrine or potent synthetic agonists like isoproterenol.[7] The vasoconstriction that pseudoephedrine produces is primarily an α-adrenergic receptor response.[7] It acts on α-receptors to cause vasoconstriction and on β2-adrenergic receptors to cause relaxation of bronchial smooth muscle.[3][7]

Table 1: Adrenergic Receptor Selectivity and Effects of Pseudoephedrine

| Receptor Subtype | Primary Effect of Activation | Role in Pseudoephedrine's Action |

| α1-Adrenergic | Vasoconstriction of smooth muscle | Primary target for decongestion. Causes vasoconstriction in nasal blood vessels, reducing swelling and mucus production.[3][4][5] |

| β1-Adrenergic | Increased heart rate and contractility | Minor effect. Can contribute to side effects like tachycardia and palpitations at higher doses.[7][13] |

| β2-Adrenergic | Bronchodilation (relaxation of airway smooth muscle) | Minor effect. Contributes to mild bronchodilation, which can help ease breathing.[3][5][7] |

Section 3: Receptor-Specific Downstream Signaling Cascades

The binding of norepinephrine (released by pseudoephedrine) or pseudoephedrine itself to adrenergic receptors initiates intracellular signaling cascades that produce the ultimate physiological response.

α1-Adrenergic Receptor Pathway and Vasoconstriction

The decongestant effect of pseudoephedrine is mediated primarily through the α1-adrenergic receptor signaling pathway in the smooth muscle cells of blood vessels in the nasal mucosa.[4]

-

Receptor Activation: Norepinephrine or pseudoephedrine binds to the α1-receptor.

-

Gq Protein Coupling: The receptor activates the Gq family of heterotrimeric G proteins.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release & Muscle Contraction: IP3 diffuses to the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The rise in intracellular Ca2+, along with DAG's activation of protein kinase C (PKC), leads to the phosphorylation of proteins that drive smooth muscle contraction and vasoconstriction.

β-Adrenergic Receptor Pathway

Pseudoephedrine's milder effects, such as slight bronchodilation and potential cardiac stimulation, are mediated through β-adrenergic receptors, which couple to the Gs protein.[6]

-

Receptor Activation: An agonist binds to a β-receptor (e.g., β2 on bronchial smooth muscle).

-

Gs Protein Coupling: The receptor activates the Gs family of G proteins.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).[14][15]

-

PKA Activation & Cellular Response: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In bronchial smooth muscle, this leads to relaxation (bronchodilation).[15] In cardiac cells (via β1 receptors), it increases heart rate and contractility.

Section 4: Experimental Methodologies for Characterization

The pharmacological profile of sympathomimetic amines like pseudoephedrine is elucidated using a combination of in-vitro and in-vivo experimental techniques. These protocols form a self-validating system by including controls that ensure the specificity and reliability of the results.

Protocol: Radioligand Binding Assay to Determine Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[16][17] A competitive binding assay is used to determine the inhibitory constant (Ki) of an unlabeled compound like pseudoephedrine.[18]

Objective: To quantify the binding affinity (Ki) of pseudoephedrine for a specific adrenergic receptor subtype (e.g., α1A).

Methodology:

-

Membrane Preparation:

-

Isolate tissues or cultured cells expressing the adrenergic receptor of interest (e.g., rat cerebral cortex for α1 receptors).[19]

-

Homogenize the cells in an ice-cold buffer containing protease inhibitors to prevent protein degradation.[19]

-

Perform differential centrifugation to isolate the cell membrane fraction, which is rich in receptors.[19][20]

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.[19][20]

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Membranes + Radioligand (e.g., [3H]-Prazosin for α1 receptors).[19]

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine) to saturate all specific binding sites.

-

Competition: Membranes + Radioligand + increasing concentrations of pseudoephedrine.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[19][20]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[19]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of pseudoephedrine to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of pseudoephedrine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Protocol: Functional Assay for Gs-Coupled Receptor Activation (cAMP Accumulation)

Functional assays measure the biological response resulting from receptor activation. For Gs-coupled receptors like the β2-adrenoceptor, measuring the accumulation of the second messenger cAMP is a direct way to quantify agonist activity.[14]

Objective: To determine the functional potency (EC50) and efficacy of pseudoephedrine at β2-adrenergic receptors.

Methodology:

-

Cell Culture: Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 cells) in a multi-well plate.

-

Assay Setup:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX. This is a critical step to prevent the degradation of cAMP, thereby amplifying the signal for accurate measurement.

-

Add increasing concentrations of pseudoephedrine to the wells. Include a known potent agonist (e.g., Isoproterenol) as a positive control and buffer alone as a negative control.

-

-

Incubation: Incubate the plate for a defined period to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification:

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations from the experimental wells using the standard curve.

-

Plot the cAMP concentration against the log concentration of pseudoephedrine to create a dose-response curve.

-

Use non-linear regression to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect), which represents the drug's efficacy.

-

Section 5: Synthesis and Conclusion

The pharmacological action of this compound is a well-defined example of a mixed-acting sympathomimetic. Its primary mechanism, the indirect release of norepinephrine, is responsible for the majority of its therapeutic and adverse effects.[10] The direct, albeit weak, agonism at α- and β-adrenergic receptors contributes to its overall profile. The clinical efficacy of pseudoephedrine as a decongestant is a direct result of α1-receptor-mediated vasoconstriction in the nasal mucosa.[3][7] Concurrently, its action on other adrenergic receptors explains its potential side effects, such as increased heart rate and blood pressure.[7][13]

The experimental protocols detailed herein provide the foundational tools for drug development professionals to characterize such compounds. By combining binding assays to determine affinity with functional assays to measure efficacy, researchers can build a comprehensive understanding of a drug's mechanism of action, paving the way for the development of more selective and safer therapeutic agents.

Section 6: References

-

Wikipedia. (n.d.). Pseudoephedrine. Retrieved from --INVALID-LINK--

-

Krzysztof, K., et al. (2021). Pseudoephedrine—Benefits and Risks. PMC - PubMed Central. Retrieved from --INVALID-LINK--

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays. Retrieved from --INVALID-LINK--

-

Qeios. (2020). Pseudoephedrine. Retrieved from --INVALID-LINK--

-

Dr.Oracle. (2025). What is the mechanism of action of Pseudoephedrine (PSE)? Retrieved from --INVALID-LINK--

-

JoVE. (2023). Adrenergic Agonists: Mixed-Action Agents. Retrieved from --INVALID-LINK--

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from --INVALID-LINK--

-

NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from --INVALID-LINK--

-

Patsnap Synapse. (2024). What is the mechanism of Pseudoephedrine? Retrieved from --INVALID-LINK--

-

ResearchGate. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applic. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? Retrieved from --INVALID-LINK--

-

Pharmaguideline. (n.d.). SAR of Sympathomimetic Agents: Indirect Acting Agents: Hydroxyamphetamine, Pseudoephedrine, Propylhexedrine. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). The Sympathomimetic Actions of l-Ephedrine and d-Pseudoephedrine: Direct Receptor Activation or Norepinephrine Release? | Request PDF. Retrieved from --INVALID-LINK--

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Norepinephrine releasing agent. Retrieved from --INVALID-LINK--

-

T3DB. (2014). Pseudoephedrine (T3D4555). Retrieved from --INVALID-LINK--

-

NIH. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). (-)-pseudoephedrine as a sympathomimetic drug. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Benchmarking Synephrinium and Other Sympathomimetic Amine Standards: A Comparative Guide. Retrieved from --INVALID-LINK--

-

Deranged Physiology. (2024). Sympathomimetics. Retrieved from --INVALID-LINK--

-

PubMed Central - NIH. (n.d.). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Retrieved from --INVALID-LINK--

-

Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology. Retrieved from --INVALID-LINK--

-

PMC - NIH. (n.d.). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). cAMP responses to β-adrenergic (β-AR) and prostaglandin receptor... Retrieved from --INVALID-LINK--

-

NIH. (n.d.). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Retrieved from --INVALID-LINK--

-

ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Sympathomimetic amines. Retrieved from --INVALID-LINK--

References

- 1. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qeios.com [qeios.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 8. Video: Adrenergic Agonists: Mixed-Action Agents [jove.com]

- 9. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 10. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SAR of Sympathomimetic Agents: Indirect Acting Agents: Hydroxyamphetamine, Pseudoephedrine, Propylhexedrine | Pharmaguideline [pharmaguideline.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. ClinPGx [clinpgx.org]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Solubility and Stability of Pseudoephedrine Sulfate

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of pseudoephedrine sulfate, a critical active pharmaceutical ingredient (API). Intended for researchers, formulation scientists, and quality control analysts, this document synthesizes available data on the physicochemical properties of this compound, focusing on its behavior in various pharmaceutically relevant solvents. We will explore the impact of pH, temperature, and solvent composition on solubility. Furthermore, this guide details the stability profile of the molecule, outlining degradation pathways and kinetics under stress conditions as mandated by international regulatory guidelines. Methodologies for both solubility determination and stability-indicating assays are presented, offering field-proven protocols to ensure data integrity and support robust drug development programs.

Introduction: The Central Role of Physicochemical Profiling

This compound is a sympathomimetic amine widely used for its decongestant properties. As a salt of a weakly basic compound, its solubility and stability are fundamentally linked to the pH of its environment. For drug development professionals, a thorough understanding of these attributes is not merely an academic exercise; it is a prerequisite for creating a safe, effective, and stable pharmaceutical product. Issues such as poor solubility can hinder bioavailability, while chemical instability can lead to loss of potency and the formation of potentially harmful degradants.

The purpose of this guide is to consolidate the essential knowledge required for the successful formulation and handling of this compound. We will delve into the causality behind its physicochemical behavior and provide actionable, self-validating protocols grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

Core Physicochemical Properties

A baseline understanding of the intrinsic properties of this compound is essential before examining its behavior in solution. These parameters govern its interactions with solvents and its inherent stability.

| Property | Value | Source(s) |

| Chemical Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | [7] |

| Molecular Weight | 428.54 g/mol | [7] |

| Appearance | Colorless or white, hygroscopic crystalline powder | [8] |

| Melting Range | 174–179 °C | [7] |

| pKa (conjugate acid) | 9.22–10.25 | [9][10] |

| pH (1 in 20 solution) | 5.0–6.5 | [7] |

Note: The pKa value dictates the ionization state of the molecule at a given pH, which is a primary determinant of its aqueous solubility.

Solubility Profile of this compound

This compound's solubility is a function of the solvent system, temperature, and pH. As a salt of a strong acid and a weak base, its solubility in aqueous media is significantly influenced by pH.

Qualitative and Quantitative Solubility Data

The compound exhibits high solubility in aqueous and polar organic solvents. The following table summarizes available solubility data.

| Solvent | Solubility Description | Quantitative Value (at 25°C unless noted) | Source(s) |

| Water | Very Soluble / Freely Soluble | >100 mg/mL | [8] |

| Ethanol | Freely Soluble | 278 mg/mL (for Hydrochloride salt) | [9] |

| Methanol | Soluble | Data suggests high solubility | [11] |

| Chloroform | Sparingly Soluble | 11 mg/mL (for Hydrochloride salt) | [9] |

| Ether | Sparingly Soluble | Data suggests low solubility | [8] |

Causality Insight: The high water solubility is attributed to the ionic nature of the sulfate salt and the molecule's ability to hydrogen bond via its hydroxyl and secondary amine groups. Its solubility in polar organic solvents like ethanol and methanol is also driven by these functional groups. The pH of an aqueous solution significantly impacts solubility; in acidic to neutral conditions (pH < pKa), the molecule exists predominantly in its protonated, more soluble cationic form.[12][13]

Factors Influencing Solubility

Several factors can critically alter the measured solubility of this compound:

-

pH: For an ionizable compound, pH is a master variable. Solubility will be highest at pH values well below the pKa and will decrease as the pH approaches and exceeds the pKa, where the less soluble free base begins to predominate.[12]

-

Temperature: The dissolution of this compound is typically an endothermic process, meaning solubility generally increases with temperature.[14]

-

Common-Ion Effect: In buffered solutions, high concentrations of sulfate ions could theoretically suppress the dissolution of this compound, although this effect is often negligible given its high intrinsic solubility.[12]

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in any solubility determination.[3]

Chemical Stability and Degradation Pathways

Stability testing is essential to determine the shelf-life and appropriate storage conditions for the API and its formulated products.[1][2][5] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][15][16]

Forced Degradation Studies

Forced degradation studies expose the API to conditions more severe than those used for accelerated stability testing. Key conditions as recommended by ICH guidelines include:

-

Acid Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis (Alkaline Condition): Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures. Studies have shown this compound can degrade under alkaline conditions.[17]

-

Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide (e.g., 3% H₂O₂).[17]

-

Thermal Degradation: Exposure to high heat (e.g., 80°C) in a dry state.[17]

-

Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[1][5][17]

Known Degradation Products

Under stress conditions, pseudoephedrine can undergo several reactions. While specific degradation products for the sulfate salt are not extensively detailed in the provided search results, related literature points to potential pathways.

-

Oxidation: The secondary alcohol and amine moieties are potential sites for oxidation. This can lead to the formation of pseudoephedrine N-oxide and ephedrone (methcathinone) .[18][19]

-

Dehydration: Elimination of the hydroxyl group can also occur under certain conditions.

-

Isomerization: Epimerization to its diastereomer, ephedrine, is also a potential transformation.

The following diagram illustrates a conceptual overview of potential degradation pathways.

Sources

- 1. database.ich.org [database.ich.org]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. biorelevant.com [biorelevant.com]

- 7. This compound [drugfuture.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. swgdrug.org [swgdrug.org]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. iajpr.com [iajpr.com]

- 18. veeprho.com [veeprho.com]

- 19. tandfonline.com [tandfonline.com]

Spectroscopic Profile of Pseudoephedrine Sulfate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic properties of pseudoephedrine sulfate, a widely used sympathomimetic amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this important pharmaceutical compound.

Introduction: The Molecular Blueprint of this compound

Pseudoephedrine, a diastereomer of ephedrine, is a phenethylamine derivative with the chemical formula (C₁₀H₁₅NO)₂·H₂SO₄. It is a sympathomimetic agent commonly used as a nasal decongestant. The sulfate salt is a common pharmaceutical formulation. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this compound. This guide will explore the unique spectral signatures provided by NMR, IR, and MS, offering a multi-faceted approach to its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of pseudoephedrine. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assign specific resonances to each atom in the molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring atoms. The spectrum of the pseudoephedrine cation is characterized by distinct signals corresponding to the aromatic, aliphatic, and N-methyl protons.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of deuterium oxide (D₂O).

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of pseudoephedrine in D₂O shows characteristic peaks that can be assigned as follows.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.6 | Doublet | 1H | CH-OH |

| ~3.5 | Multiplet | 1H | CH-NH |

| ~2.7 | Singlet | 3H | N-CH₃ |

| ~1.0 | Doublet | 3H | C-CH₃ |

The exact chemical shifts may vary slightly depending on the solvent and concentration.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Key proton assignments in the ¹H NMR spectrum of pseudoephedrine.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: Prepare a more concentrated solution of this compound in D₂O (e.g., 50 mg in 0.75 mL).

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of pseudoephedrine shows distinct signals for each of the eight unique carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C (quaternary aromatic) |

| ~128-129 | CH (aromatic) |

| ~77 | CH-OH |

| ~62 | CH-NH |

| ~32 | N-CH₃ |

| ~14 | C-CH₃ |

Note: The aromatic CH carbons may show multiple closely spaced peaks. The assignments are based on data for pseudoephedrine and its salts.[2][3]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl, amine, and aromatic groups, as well as a distinct band for the sulfate counter-ion.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 | O-H stretch | Hydroxyl |

| 2500-3000 | N-H stretch | Secondary amine salt |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |

| ~1000 | S=O stretch | Sulfate anion |

| 750-760 | C-H bend | Monosubstituted aromatic ring |

The presence of a very strong and characteristic band near 1000 cm⁻¹ is a key diagnostic feature for the sulfate salt of pseudoephedrine, distinguishing it from other salt forms like the hydrochloride.[4]

dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} Caption: Key functional group vibrations in the IR spectrum of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a liquid chromatograph (LC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The LC can be used to separate the analyte from any impurities prior to MS analysis.

Interpretation of the Mass Spectrum

In the positive ion ESI mass spectrum, pseudoephedrine is detected as the protonated molecule [M+H]⁺. The sulfate counter-ion is not typically observed.

| m/z | Ion |

| 166.18 | [C₁₀H₁₅NO + H]⁺ (Protonated Molecule) |

| 148.17 | [M+H - H₂O]⁺ (Fragment ion) |

The molecular ion of pseudoephedrine is observed at an m/z of 166.18.[5] A common fragmentation pathway involves the loss of a water molecule from the protonated molecule, resulting in a fragment ion at m/z 148.17.[5]

dot graph "MS_Fragmentation" { node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} Caption: Primary fragmentation pathway of protonated pseudoephedrine in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic techniques of NMR, IR, and MS provide complementary information that, when used in concert, allow for the unambiguous identification and structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy reveals the detailed connectivity of the carbon and proton skeleton. FT-IR spectroscopy confirms the presence of key functional groups and, importantly for the sulfate salt, the characteristic sulfate anion absorption. Finally, mass spectrometry provides the molecular weight and key fragmentation information. Together, these techniques form a robust analytical workflow for the quality control and characterization of this compound in pharmaceutical and research settings.

References

- Hanna, G. M. (1995). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy.

- Wu, N., Feng, W., Lin, E., Chen, G., Patel, J., Chan, T. M., & Pramanik, B. (2002). Quantitative and structural determination of this compound and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1143–1155.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7028, Pseudoephedrine. Retrieved from [Link]

- Hanna, G. M. (1995). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy.

- Wu, N., Feng, W., Lin, E., Chen, G., Patel, J., Chan, T. M., & Pramanik, B. (2002). Quantitative and structural determination of this compound and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1143–1155.

-

ResearchGate. (n.d.). 13 C solid state NMR spectrum of pseudo-ephedrine P HCl. Retrieved from [Link]

- Zain, N. M., Siong, F. B., & Jumbri, K. (2018). Source Determination of Pseudoephedrine Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Combined with Chemometrics. Sains Malaysiana, 47(8), 1845-1852.

Sources

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pseudoephedrine Sulfate

Preamble: A Molecule of Duality

Pseudoephedrine, a sympathomimetic amine and a diastereomer of ephedrine, presents a fascinating case study in clinical pharmacology.[1] While widely recognized in over-the-counter formulations for its efficacious relief of nasal congestion, its underlying pharmacology is a complex interplay of direct and indirect adrenergic stimulation.[2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level description. It aims to provide a granular, mechanistic understanding of pseudoephedrine sulfate's journey through the body and its effects at the molecular level. We will dissect the causal relationships that govern its pharmacokinetic profile and pharmacodynamic activity, offering insights critical for formulation development, clinical trial design, and therapeutic optimization.

Part 1: Pharmacokinetic Profile - The Journey of Pseudoephedrine

The clinical efficacy and safety of any therapeutic agent are fundamentally dictated by its concentration-time profile in the body. For pseudoephedrine, this profile is characterized by rapid absorption, wide distribution, minimal metabolism, and pH-dependent renal excretion.

Absorption: Rapid and Complete

This compound is readily and almost completely absorbed from the gastrointestinal tract following oral administration, with an oral bioavailability approaching 100%.[4][5][6] This high bioavailability indicates a lack of significant first-pass metabolism, a crucial attribute for predictable oral dosing.[5][6]

The rate of absorption is formulation-dependent. Immediate-release oral solutions or tablets achieve peak plasma concentrations (Cmax) within approximately 1.5 to 2.5 hours.[5][7] In contrast, extended-release preparations are designed to slow absorption, reaching Cmax in approximately 4 to 6 hours, thereby allowing for less frequent dosing.[7]

| Pharmacokinetic Parameter | Value (Immediate-Release) | Value (Extended-Release) | Source(s) |

| Bioavailability (F) | ~100% | ~100% | [4] |

| Time to Peak (Tmax) | ~1.4–2.4 hours | ~3.8–6.1 hours | [7] |

| Onset of Action | Within 30 minutes | Slower, sustained | [7][8] |

| Duration of Action | 4–8 hours (60 mg dose) | Up to 12 hours (120 mg dose) | [7][8] |

Distribution: Broad yet Peripheral

Once absorbed, pseudoephedrine distributes into extravascular sites. While it crosses the blood-brain barrier, its hydrophilic nature results in some peripheral selectivity compared to more lipophilic amphetamines.[4] It is presumed to cross the placenta and is distributed into breast milk, with about 0.5% of an oral dose being excreted into milk over 24 hours.[7] This characteristic necessitates careful consideration for its use during pregnancy and lactation.

Metabolism: A Minor Pathway

A key feature of pseudoephedrine's pharmacokinetics is its resistance to extensive metabolism. It is incompletely metabolized in the liver, with less than 6% of the administered dose undergoing N-demethylation to its active metabolite, norpseudoephedrine (also known as cathine).[2][5] This minimal hepatic processing contributes to its high bioavailability and reduces the potential for drug-drug interactions involving metabolic enzyme systems like cytochrome P450.

Workflow for Quantification of Pseudoephedrine in Biological Matrices

The accurate characterization of pseudoephedrine's pharmacokinetic profile relies on robust bioanalytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for its quantification in plasma and urine.[9][10]

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound like mosapride or a stable isotope-labeled pseudoephedrine).[9]

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute to ensure complete protein denaturation.

-

Centrifuge the sample at 12,000 RPM for 5 minutes to pellet the precipitated proteins.[10]

-

Transfer the clear supernatant to an autosampler vial for injection.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase HPLC column.

-

Employ a gradient elution mobile phase, for instance, starting with a high percentage of aqueous solvent (e.g., 0.1% formic acid in water) and ramping up the organic solvent (e.g., acetonitrile or methanol) to elute the analyte.

-

A rapid gradient allows for short run times, often under 3 minutes, enabling high-throughput analysis.[9][11]

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for pseudoephedrine and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards.

-

Determine the concentration of pseudoephedrine in the unknown samples by interpolation from this calibration curve.

-

Excretion: The Critical Role of Urinary pH

The primary route of elimination for pseudoephedrine is renal excretion, with 55% to 96% of the dose being eliminated as the unchanged parent drug in the urine.[2][5][7]

A defining characteristic of pseudoephedrine's elimination is its dependence on urinary pH.[2][5] As a weak base, its degree of ionization is highly influenced by the pH of the renal tubular fluid.

-

In acidic urine (pH ~5): Pseudoephedrine is more extensively ionized, which prevents its reabsorption back into the bloodstream from the renal tubules. This leads to accelerated excretion and a shorter elimination half-life of approximately 3 to 6 hours.[5]

-

In alkaline urine (pH ~8): Pseudoephedrine exists in a more non-ionized, lipid-soluble state. This facilitates its passive reabsorption from the tubules back into circulation, significantly prolonging its elimination half-life to as long as 9 to 16 hours.[5]

This pH-dependent elimination is a critical consideration in cases of overdose, where acidification of the urine can be employed to hasten drug clearance, and in understanding potential variability in drug response among individuals with different dietary habits or medical conditions affecting urinary pH.

Caption: Metabolic fate of this compound.

Part 2: Pharmacodynamics - Mechanism of Action and Clinical Effects

Pseudoephedrine exerts its therapeutic effects by acting as a sympathomimetic agent, meaning it mimics the actions of the sympathetic nervous system.[12][13] Its mechanism is best described as mixed-acting, involving both direct and indirect stimulation of adrenergic receptors.[2]

Molecular Mechanism of Action

The principal mechanism underlying its decongestant effect is the stimulation of alpha-adrenergic receptors located on the smooth muscle of blood vessels within the nasal mucosa.[3][12][13]

-

Indirect Action (Primary Mechanism): Pseudoephedrine's main effect is to displace norepinephrine from storage vesicles in presynaptic neurons.[2][4][6] This increases the concentration of norepinephrine in the synaptic cleft, making it available to activate postsynaptic adrenergic receptors.[2]

-

Direct Action (Secondary Mechanism): Pseudoephedrine also has a weak direct agonist activity at both alpha- and, to a lesser degree, beta-adrenergic receptors.[6][7]

The activation of alpha-adrenergic receptors leads to vasoconstriction (narrowing of the blood vessels).[4][12] This constriction reduces blood flow, tissue swelling (edema), and inflammation in the nasal passages, thereby alleviating congestion and improving airflow.[12][13]

Activation of beta-adrenergic receptors can cause relaxation of bronchial smooth muscle, though this effect is less pronounced than its alpha-adrenergic activity and it is not considered an effective bronchodilator.[7][12]

Caption: Mechanism of action of pseudoephedrine.

Therapeutic Effects and Clinical Use

The primary indication for pseudoephedrine is the symptomatic relief of nasal and sinus congestion associated with the common cold, allergies (hay fever), and sinusitis.[12][14] By reducing mucosal swelling, it can also help open obstructed Eustachian tubes, providing relief from ear congestion.[4][7]

Adverse Effects and Drug Interactions

The pharmacodynamic actions of pseudoephedrine are not limited to the nasal mucosa and can lead to a range of side effects. These are predictable extensions of its sympathomimetic activity.

-

Central Nervous System: Stimulation can lead to insomnia, restlessness, anxiety, dizziness, and headache.[4][14]

-

Cardiovascular System: Increased stimulation of adrenergic receptors can cause tachycardia, palpitations, and hypertension.[4][15] Caution is advised for patients with pre-existing heart disease or high blood pressure.[16]

-

Other Effects: Dry mouth, nausea, and difficulty with urination (particularly in men with prostatic enlargement) may occur.[17]

Significant Drug Interactions:

The potential for pharmacodynamic interactions is high, particularly with other drugs that affect the sympathetic nervous system.

-

Monoamine Oxidase Inhibitors (MAOIs): This combination is contraindicated.[4] MAOIs prevent the breakdown of norepinephrine. The massive release of norepinephrine caused by pseudoephedrine in the presence of an MAOI can lead to a hypertensive crisis. A 14-day washout period after discontinuing an MAOI is required before starting pseudoephedrine.[16][18]

-

Tricyclic Antidepressants (TCAs): Concurrent use can potentiate the cardiovascular effects of pseudoephedrine, increasing the risk of hypertension and arrhythmias.[19]

-

Other Sympathomimetics (e.g., other decongestants, stimulants): Additive effects can increase the risk of cardiovascular and CNS side effects.[7]

-

Beta-Blockers and other Antihypertensives: Pseudoephedrine can antagonize the effects of these medications, potentially leading to a loss of blood pressure control.[7][17]

-

Caffeine: The combination can intensify stimulant side effects like nervousness and irritability and may increase body temperature and blood sugar.[2][19]

Conclusion: A Well-Characterized but Vigilantly Used Agent

This compound is a pharmacologically well-understood compound. Its predictable pharmacokinetics—characterized by rapid absorption, minimal metabolism, and pH-dependent renal clearance—underpin its reliable clinical use. Its pharmacodynamics, centered on alpha-adrenergic agonism, provide effective nasal decongestion. However, this same mechanism necessitates a thorough understanding of its potential for cardiovascular and CNS side effects, as well as clinically significant drug interactions. For the drug development professional, this knowledge is paramount for creating safer formulations, designing informative clinical studies, and ensuring this effective agent is used with the scientific integrity and patient safety it demands.

References

- What is the mechanism of this compound?

- 10 Pseudoephedrine (Sudafed) Interactions to Know About - GoodRx.

- Pseudoephedrine (Sudafed) Decongestant: Uses & Interactions - Cleveland Clinic.

- Pseudoephedrine interactions to avoid - SingleCare. (2024-02-06).

- What is Pseudoephedrine Sulf

- Pseudoephedrine Interactions - Drugs.com.

- Pseudoephedrine - Wikipedia.

- Pseudoephedrine—Benefits and Risks - PMC - PubMed Central. (2021-05-13).

- Pseudoephedrine Monograph for Professionals - Drugs.com. (2025-10-27).

- Determination of the pseudoephedrine content in pharmaceutical formulations and in biological fluids using a microbore HPLC system interfaced to a microfluidic chemiluminescence detector - PubMed.

- Pharmacokinetics of Oral Decongestants - R Discovery - Researcher.Life. (1993-11-12).

- Pseudoephedrine: uses, dosing, warnings, adverse events, interactions - MedCentral.

- Pharmacokinetics of oral decongestants - PubMed.

- A novel fluorimetric method for determination of pseudoephedrine hydrochloride in pharmaceutical formul

- Determination of the pseudoephedrine content in pharmaceutical formulations and in biological fluids using a microbore HPLC system interfaced to a microfluidic chemiluminescence detector | Request PDF - ResearchG

- SUMMARY OF PRODUCT CHARACTERISTICS (SmPC) of Nosdrine Plus (Loratadine 5mg + Pseudoephedrine 15mg) Syrup. (2024-03-18).

- This compound | C20H32N2O6S | CID 9802673 - PubChem.

- Pseudoephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi

- Quantification of pseudoephedrine in human plasma by LC‐MS/MS using mosapride as internal standard - R Discovery.

- Pseudoephedrine (oral route) - Side effects & dosage - Mayo Clinic. (2025-09-01).

- Pseudoephedrine: MedlinePlus Drug Inform

- Pseudoephedrine pharmacokinetics.

- Quantitative Analysis of Pseudoephedrine Tablets by UHPLC/MS - Thermo Fisher Scientific.

- Sudafed (pseudoephedrine): Uses, Side Effects, Dosage & More - GoodRx.

- Pseudoefedrina | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Pseudoephedrine - American Chemical Society. (2017-02-20).

Sources

- 1. acs.org [acs.org]

- 2. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 5. medcentral.com [medcentral.com]

- 6. This compound | C20H32N2O6S | CID 9802673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Determination of the pseudoephedrine content in pharmaceutical formulations and in biological fluids using a microbore HPLC system interfaced to a microfluidic chemiluminescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. Pseudoephedrine: MedlinePlus Drug Information [medlineplus.gov]

- 15. Sudafed (pseudoephedrine): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Pseudoephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. 10 Pseudoephedrine (Sudafed) Interactions to Know About - GoodRx [goodrx.com]

- 19. Pseudoephedrine interactions to avoid | SingleCare [singlecare.com]

An In-Depth Technical Guide to the Molecular Formula and Weight of Pseudoephedrine Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed elucidation of the molecular formula and a first-principles calculation of the molecular weight for pseudoephedrine sulfate, a common pharmaceutical salt. We will deconstruct the compound into its constituent parts—the active pseudoephedrine base and the sulfuric acid counter-ion—to establish the stoichiometric relationship that governs its structure. This guide offers a foundational understanding of these critical molecular properties, essential for applications ranging from analytical method development and quality control to formulation science and regulatory affairs.

Introduction: The Significance of Salt Formation

Pseudoephedrine, a sympathomimetic amine, is widely utilized for its nasal decongestant properties.[1][2] In pharmaceutical formulations, it is frequently prepared as a salt to enhance its stability, solubility, and bioavailability. The sulfate salt is formed through a classic acid-base reaction where the basic pseudoephedrine molecule is protonated by the strong mineral acid, sulfuric acid.[1][3] An exact understanding of the resulting salt's molecular formula and weight is a non-negotiable prerequisite for accurate dosage calculations, chemical synthesis, and quantitative analysis.

Elucidation of the Molecular Formula

The molecular formula of this compound is not that of a single, covalently bonded molecule but rather an ionic compound formed from two distinct chemical entities. The final formula is determined by the stoichiometry of their acid-base reaction.

Component 1: The Pseudoephedrine Base

Pseudoephedrine is a phenylethanolamine with the molecular formula C₁₀H₁₅NO .[4][5] Its structure contains two key functional groups relevant to salt formation: a hydroxyl (-OH) group and, critically, a secondary amine (-NH) group. This secondary amine is basic and serves as the proton acceptor in the reaction with an acid.

Component 2: The Sulfuric Acid Counter-Ion

Sulfuric acid, with the molecular formula H₂SO₄ , is a strong, diprotic acid.[6][7][8] The term "diprotic" is central to understanding the final salt structure; it signifies that a single molecule of sulfuric acid can donate two protons (H⁺ ions) in solution.[6]

Stoichiometry of Salt Formation

Given that the pseudoephedrine base has one basic nitrogen atom capable of accepting a single proton, and sulfuric acid has two available protons to donate, the reaction proceeds in a 2:1 stoichiometric ratio . Two molecules of pseudoephedrine react with one molecule of sulfuric acid to achieve charge neutrality.

This relationship dictates the definitive molecular formula, which can be represented in two ways:

The condensed formula is derived by summing the atoms from two pseudoephedrine molecules (C₂₀H₃₀N₂O₂) and one sulfuric acid molecule (H₂SO₄).

Calculation of Molecular Weight

The molecular weight (or more accurately, the molar mass) is the sum of the atomic weights of all atoms in the molecular formula. The following protocol outlines the calculation based on standard atomic weights.

Experimental Protocol: Molar Mass Calculation

Objective: To determine the molar mass of this compound ((C₁₀H₁₅NO)₂·H₂SO₄) from its constituent components.

Materials: Standard Atomic Weights (IUPAC recommended values):

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Nitrogen (N): 14.007 g/mol

-

Oxygen (O): 15.999 g/mol

-

Sulfur (S): 32.06 g/mol

Methodology:

-

Calculate the Molar Mass of Pseudoephedrine (C₁₀H₁₅NO):

-

Mass of Carbon: 10 * 12.011 g/mol = 120.110 g/mol

-

Mass of Hydrogen: 15 * 1.008 g/mol = 15.120 g/mol

-

Mass of Nitrogen: 1 * 14.007 g/mol = 14.007 g/mol

-

Mass of Oxygen: 1 * 15.999 g/mol = 15.999 g/mol

-

Sub-total (Pseudoephedrine): 120.110 + 15.120 + 14.007 + 15.999 = 165.236 g/mol

-

-

Calculate the Molar Mass of Sulfuric Acid (H₂SO₄):

-

Mass of Hydrogen: 2 * 1.008 g/mol = 2.016 g/mol

-

Mass of Sulfur: 1 * 32.06 g/mol = 32.060 g/mol

-

Mass of Oxygen: 4 * 15.999 g/mol = 63.996 g/mol

-

Sub-total (Sulfuric Acid): 2.016 + 32.060 + 63.996 = 98.072 g/mol [7]

-

-

Calculate the Molar Mass of this compound ((C₁₀H₁₅NO)₂·H₂SO₄):

-

Mass of Pseudoephedrine component: 2 * 165.236 g/mol = 330.472 g/mol

-

Mass of Sulfuric Acid component: 1 * 98.072 g/mol = 98.072 g/mol

-

Total Molar Mass: 330.472 g/mol + 98.072 g/mol = 428.544 g/mol

-

This calculated value aligns with figures published in authoritative chemical databases.[1][3][10]

Data Summary and Visualization

For ease of reference, the key quantitative data is summarized below.

Table 1: Molecular Properties of this compound and its Components

| Compound | Molecular Formula (Stoichiometric) | Molecular Formula (Condensed) | Molar Mass ( g/mol ) |

| Pseudoephedrine (Base) | C₁₀H₁₅NO | C₁₀H₁₅NO | 165.24 |

| Sulfuric Acid | H₂SO₄ | H₂SO₄ | 98.07 |

| This compound | (C₁₀H₁₅NO)₂·H₂SO₄ | C₂₀H₃₂N₂O₆S | 428.54 |

Diagram 1: Stoichiometric Formation of this compound

The following diagram illustrates the 2:1 reaction between pseudoephedrine and the diprotic sulfuric acid to form the final salt.

Caption: Stoichiometric reaction forming this compound.

Conclusion

The molecular formula of this compound is (C₁₀H₁₅NO)₂·H₂SO₄ (condensed: C₂₀H₃₂N₂O₆S ), and its molecular weight is approximately 428.54 g/mol . These properties are a direct consequence of the 2:1 stoichiometric reaction between the monoprotic pseudoephedrine base and the diprotic sulfuric acid. A precise understanding and application of these fundamental values are critical for ensuring the accuracy, safety, and efficacy of pharmaceutical products containing this active ingredient.

References

-

Title: Sulfuric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound | C20H32N2O6S | CID 9802673 Source: PubChem URL: [Link]

-

Title: Sulfuric Acid | Properties & Structure - Lesson Source: Study.com URL: [Link]

-

Title: Properties of Sulfuric Acid – H₂SO₄ Source: BYJU'S URL: [Link]

-

Title: this compound Source: Midas Pharma URL: [Link]

-

Title: Sulfuric Acid Formula, Structure, Properties, Uses Source: Physics Wallah URL: [Link]

-

Title: Pseudoephedrine | C10H15NO | CID 7028 Source: PubChem URL: [Link]

-

Title: Pseudoephedrine Source: NIST WebBook URL: [Link]

-

Title: Pseudoephedrine Source: American Chemical Society URL: [Link]

Sources

- 1. This compound (7460-12-0) for sale [vulcanchem.com]

- 2. acs.org [acs.org]

- 3. This compound | C20H32N2O6S | CID 9802673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pseudoephedrine [webbook.nist.gov]

- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Sulfuric Acid | Properties & Structure - Lesson | Study.com [study.com]

- 9. store.usp.org [store.usp.org]

- 10. This compound [midas-pharma.com]

An In-Depth Technical Guide to the Stereochemistry and Chiral Properties of Pseudoephedrine

Introduction